molecular formula C14H16N4O B2974925 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2195880-92-1

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No.: B2974925
CAS No.: 2195880-92-1
M. Wt: 256.309
InChI Key: QTKWHHMGNCSPKQ-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic organic compound designed for research applications. Its structure incorporates two pharmacologically significant moieties: an azetidinone ring and a 1,2,3-triazole ring. Azetidinones are a cornerstone of antibiotic research and also demonstrate a wider profile of biological activities, including anti-inflammatory and antitumor properties . The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, frequently employed in the design of molecular hybrids and conjugates to combat antibiotic resistance . The integration of these rings into a single architecture makes this compound a valuable intermediate for investigating new biologically active molecules. The structural rigidity and dipole moment of the 1,2,3-triazole ring can influence the compound's binding affinity and solubility , while the azetidinone core provides a versatile platform for further chemical modification. This chemical is intended for use in pharmaceutical R&D, including but not limited to, the synthesis of novel therapeutic candidates and as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-3-2-4-12(7-11)8-14(19)17-9-13(10-17)18-15-5-6-16-18/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKWHHMGNCSPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides rigidity and spatial orientation, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of azetidine-triazole derivatives.

Structural Variations

Key structural differences among similar compounds include:

Azetidine substituents : Position and type of triazole (1H vs. 2H) and additional functional groups.

Ketone chain length: Ethanone (C=OCH2-) vs. propanone (C=OCH2CH2-).

Aryl substituents : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., Cl, F) groups.

Table 1: Structural Comparison of Azetidine-Triazole Derivatives
Compound Name Azetidine Substituent Triazole Type Ketone Chain Aryl Group Molecular Weight Reference
Target Compound 3-(2H-triazol-2-yl) 2H Ethanone m-Tolyl ~281.3* [15, 16]
3-(3-Chlorophenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one (BK62335) 3-(2H-triazol-2-yl) 2H Propanone 3-Chlorophenyl 290.75 [15]
3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one (BK66045) 3-(2H-triazol-2-yl) 2H Propanone 4-Fluoro-3-methylphenyl 288.32 [16]
1-(3-(1H-Triazol-1-yl)azetidin-1-yl)-2-(indol-1-yl)ethanone (2034431-09-7) 3-(1H-triazol-1-yl) 1H Ethanone Indol-1-yl 281.31 [19]
1-[3-(4-(Aminomethyl)-1H-triazol-1-yl)azetidin-1-yl]-2,2,2-trifluoroethan-1-one (2090266-83-2) 3-(4-aminomethyl-1H-triazol-1-yl) 1H Trifluoroethanone 263.23 [20]

*Estimated based on molecular formula C₁₅H₁₆N₄O.

Physicochemical Properties

  • Lipophilicity : The m-tolyl group in the target compound increases hydrophobicity (logP ~1.5–2.0) compared to halogenated analogs (logP ~2.5–3.0 for BK62335) .
  • Solubility: Ethanone derivatives (e.g., target compound) may exhibit better aqueous solubility than propanone analogs due to shorter alkyl chains.
  • Stability: The 2H-triazole configuration (non-tautomerizing) likely enhances stability over 1H-triazoles, which can undergo tautomerization .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a novel synthetic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14H16N4O
  • Molecular Weight: 256.30 g/mol
  • CAS Number: 2177060-85-2

The structure features a triazole moiety linked to an azetidine ring and a m-tolyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and survival.
  • Receptor Binding: It has the potential to bind to specific receptors on the cell surface, modulating various cellular responses.
  • DNA Interaction: The compound could interact with DNA, influencing gene expression and potentially leading to apoptosis in malignant cells.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against both bacterial and fungal pathogens. Studies have demonstrated that similar triazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

  • Anticancer Studies:
    • A study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one displayed IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Efficacy:
    • Another research focused on the antimicrobial properties of triazoles, revealing that these compounds significantly inhibited the growth of both gram-positive and gram-negative bacteria . The findings suggest that the incorporation of a triazole moiety enhances the antimicrobial efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Range (µM)References
AnticancerBreast Cancer Cells0.5 - 5
AnticancerLung Cancer Cells0.3 - 4
AntimicrobialStaphylococcus aureus0.5 - 10
AntimicrobialCandida albicans0.8 - 12

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